2-(Diphenylmethyl)propane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5746-97-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-benzhydrylpropane-1,3-diol |
InChI |
InChI=1S/C16H18O2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
InChI Key |
CIWAVHMYSGYDFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)CO |
Other CAS No. |
5746-97-4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Diphenylmethyl Propane 1,3 Diol and Analogues
Retrosynthetic Analysis and Key Disconnections for the 1,3-Diol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.comquizlet.com For the 1,3-diol scaffold, a primary disconnection strategy involves breaking the C-C bonds adjacent to the hydroxyl groups. A common and effective disconnection is at the C-C bond between the carbon bearing one hydroxyl group and the central carbon, which simplifies the target molecule into an aldehyde or ketone and an enolate or its equivalent. amazonaws.comcsbsju.edu This approach is the basis for the widely used aldol (B89426) reaction. amazonaws.comcsbsju.edu
Another key disconnection strategy for 1,3-diols involves cleaving the C-O bonds. This leads to precursors such as 1,3-dicarbonyl compounds which can be reduced to the corresponding diols. acs.orgchemistrysteps.com Functional group interconversion (FGI) is also a crucial aspect of the analysis, where one functional group is conceptually changed into another to reveal more viable synthetic pathways. For instance, a 1,3-diol can be retrosynthetically derived from a β-hydroxy ketone, which in turn can be disconnected into an aldehyde and a ketone. thieme-connect.comnih.gov
Approaches to Introducing the Diphenylmethyl Moiety at the C2 Position
The introduction of the sterically demanding diphenylmethyl group, also known as the benzhydryl group, at the C2 position of the propane-1,3-diol framework requires specific synthetic methods. wikipedia.orgnih.gov
Multi-Step Organic Synthesis Strategies
Multi-step strategies often provide the flexibility to construct complex molecules with high purity. youtube.com A common approach for synthesizing 2-substituted-1,3-propanediols involves the use of diethyl malonate as a starting material. researchgate.net For the synthesis of 2-phenyl-propane-1,3-diol, diethyl phenylmalonate is reduced using a strong reducing agent like lithium aluminum hydride. prepchem.com A similar strategy could be envisioned for the diphenylmethyl analogue, starting with diethyl diphenylmalonate.
Another multi-step approach involves the reaction of a nitromethane (B149229) derivative with formaldehyde (B43269). For example, 2-phenyl-1,3-propanediol (B123019) can be synthesized from nitromethylbenzene and formaldehyde, followed by the reduction of the nitro group. google.comresearchgate.net This method could potentially be adapted by using diphenylnitromethane as the starting material. The Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride is a classic method for preparing diphenylmethane, the parent structure of the diphenylmethyl group. wikipedia.org
Reductive Pathways for Diol Formation
Reductive methods are fundamental in the synthesis of diols from carbonyl-containing precursors. acs.orgthieme-connect.comsctunisie.orgnih.gov The reduction of 1,3-dicarbonyl compounds is a direct route to 1,3-diols. acs.orgchemistrysteps.com For instance, 1,3-diketones can be reduced to syn-1,3-diols with high diastereoselectivity using reagents like a borane-pyridine complex in the presence of titanium tetrachloride. acs.org This method has shown general applicability for various substituents on the diketone. acs.org
The reduction of β-hydroxy ketones is another important pathway to 1,3-diols. thieme-connect.com The stereochemical outcome of this reduction can often be controlled to produce either syn- or anti-1,3-diols. The Narasaka-Prasad reduction, for example, is a well-established method for the diastereoselective reduction of β-hydroxy ketones to syn-1,3-diols. nih.govresearchgate.net Asymmetric hydrogenation of β-keto esters using ruthenium-diphosphine catalysts can also yield chiral β-hydroxy esters, which can then be reduced to chiral 1,3-diols. sctunisie.org
Carbonyl Additions and Subsequent Reductions
Nucleophilic addition to carbonyl groups is a cornerstone of organic synthesis for creating new carbon-carbon bonds and introducing functional groups. masterorganicchemistry.comucsb.eduyoutube.com The aldol reaction, which involves the addition of an enolate to a carbonyl compound, is a powerful tool for constructing the β-hydroxy carbonyl skeleton, a direct precursor to 1,3-diols. csbsju.edu To synthesize a 2-(diphenylmethyl) substituted system, one could envision the reaction of a diphenylacetaldehyde (B122555) enolate with formaldehyde, followed by reduction of the resulting aldehyde.
Alternatively, organometallic reagents can be added to carbonyl compounds. For the synthesis of 2,2-diphenyl-1,3-propanediol, a related compound, diphenylacetaldehyde has been reacted with formaldehyde in a multi-step process involving a Grignard reagent and subsequent reduction with lithium aluminum hydride. chemicalbook.com
Stereoselective Synthesis of Chiral 2-Substituted Propane-1,3-diols
The synthesis of single enantiomers of chiral molecules is of paramount importance in many areas of chemistry. For 2-substituted propane-1,3-diols, several enantioselective methodologies have been developed. nih.govacs.orgorganic-chemistry.orgpnas.orgnih.gov
Enantioselective Methodologies
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. nih.govacs.orgorganic-chemistry.orgpnas.orgnih.gov A variety of strategies have been successfully employed for the synthesis of chiral 1,3-diols.
One approach involves the use of chiral catalysts in hydrogenation or reduction reactions. sctunisie.orgresearchgate.net For example, the asymmetric hydrogenation of β-keto esters with chiral ruthenium catalysts can produce β-hydroxy esters with high enantiomeric excess, which are then reduced to the chiral 1,3-diols. sctunisie.org
Another powerful strategy is dynamic kinetic resolution (DKR). pnas.org This method combines an enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. A one-pot dynamic kinetic asymmetric transformation (DYKAT) has been developed for the synthesis of enantiopure syn-1,3-diacetates from racemic mixtures of 1,3-diols, utilizing a lipase (B570770) for transesterification and a ruthenium catalyst for epimerization. nih.govpnas.org
Substrate-controlled asymmetric induction is another effective method, where the chirality of the starting material directs the stereochemical outcome of subsequent reactions. nih.gov For instance, chiral homoallylic alcohols can be used to synthesize chiral syn-1,3-diol derivatives through a diastereoselective carboxylation/bromocyclization sequence. nih.gov
Iterative asymmetric hydration strategies have also been developed for the de novo synthesis of 2-substituted syn-1,3-diols. acs.orgacs.org This involves a sequence of stereoselective reactions, such as Sharpless asymmetric dihydroxylation and palladium-catalyzed allylic reduction, to control the stereochemistry at multiple centers. acs.org
Asymmetric Hydrogenation and Reduction Techniques
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, including 1,3-diols. This technique often involves the use of metal catalysts paired with chiral ligands to achieve high enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides has been shown to produce 3,3-diarylpropyl amines with high enantioselectivity (98–99% ee) using an Ir–UbaPHOX catalyst. nih.gov The purity of the starting alkene is crucial to prevent isomerization and maintain high selectivity. nih.gov
While direct asymmetric hydrogenation to form 2-(diphenylmethyl)propane-1,3-diol is not extensively detailed in the provided results, the synthesis of analogous chiral diols highlights the potential of this method. For example, the double asymmetric hydrogenation of (Z,Z)-1,3-diene-1,4-diyl diacetates has yielded C2 symmetric 1,4-diols with up to 97% ee. nih.gov This suggests that a similar strategy could be adapted for 1,3-diol synthesis.
Challenges in the asymmetric hydrogenation of imines, which are precursors to chiral amines, include their instability and susceptibility to hydrolysis. scholaris.ca However, successful large-scale processes have been developed, such as the use of Noyori's ruthenium arene amidoamine catalyst for transfer hydrogenation. scholaris.ca
Table 1: Asymmetric Hydrogenation of Prochiral Substrates
| Substrate Type | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3,3-Diarylallyl phthalimides | Ir-UbaPHOX | 3,3-Diarylpropyl amines | 98-99% | nih.gov |
| (Z,Z)-1,3-Diene-1,4-diyl diacetates | Not Specified | C2 symmetric 1,4-diols | Up to 97% | nih.gov |
| Suvorexant imine | Modified Noyori Ru(cymene)(arylamidoamido) | (R)-diazepane | 94% | scholaris.ca |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. slideshare.net This strategy allows for the selective formation of one stereoisomer over another. After the desired stereocenter is created, the auxiliary is removed. Notable examples of chiral auxiliaries include Evans' oxazolidinones, (-)-8-phenylmenthol, and (1R,2S)-trans-2-phenyl-1-cyclohexanol. slideshare.net
The synthesis of diastereomerically pure (+)- and (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediols has been achieved starting from diethyl malonate, with resolution accomplished through the formation of diesters with (-)-camphanic acid or N-carbethoxy-L-proline. researchgate.net The use of "man-made" chiral inducers offers significant potential for general asymmetric synthesis due to the flexibility in their molecular design. researchgate.net
Biocatalytic Approaches (e.g., Lipase-Mediated Resolutions)
Biocatalysis, particularly the use of enzymes like lipases, offers a green and highly selective method for the synthesis of chiral compounds. Lipase-catalyzed kinetic resolution is a common technique where the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the two.
A notable development in this area is the acceleration of lipase-catalyzed kinetic resolution of atropisomeric 1,1'-biaryl-2,2'-diols by the addition of sodium carbonate. nih.gov This base is believed to increase the nucleophilicity of the hydroxyl group, leading to efficient resolution of various substituted binaphthols and biphenols with excellent enantioselectivity at around 50% conversion. nih.gov
Diastereoselective Control in Synthesis
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant in the synthesis of molecules with multiple stereocenters, such as some 1,3-diol analogues.
One approach involves the diastereoselective reduction of γ-phthalimido-β-keto esters using sodium borohydride (B1222165) to produce γ-phthalimido-β-hydroxy esters and subsequently N-protected 4-amino-1,3-diols. researchgate.net Another example is the diastereoselective synthesis of (+/-)-1,2-diphenyl-1,2-propanediol from the reaction of a Grignard reagent with (+/-)-benzoin, where the stereochemical outcome can be rationalized by the "Cram chelate model". researchgate.net
Furthermore, the regioselective ring-opening of TIPS-monoprotected cis- and trans-2,3-epoxy alcohols with alkenyl Grignard reagents provides access to anti- and syn-1,3-diols, respectively. mdpi.com This method offers a modular platform for constructing polypropionate-type fragments. mdpi.com
Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives, with both organocatalysis and metal-based catalysis offering distinct advantages.
Organocatalysis and Metal-Catalyzed Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Chiral diols, such as BINOL derivatives, can catalyze enantioselective reactions. nih.gov For example, BINOL derivatives have been successfully used in the allylboration of ketones to produce tertiary homoallylic alcohols with high yields and enantioselectivities. nih.gov Organocatalytic cascade reactions, often employing trienamine activation, allow for the synthesis of complex polycyclic structures from simple starting materials. mdpi.com
Metal-catalyzed transformations are also widely employed. For instance, iridium-catalyzed carbonyl allylation using O-acetyl 1,3-propanediol (B51772) as an acrolein proelectrophile delivers 3-hydroxy-1,5-hexadienes with high diastereo- and enantioselectivity. nih.gov Cobalt-catalyzed cycloaddition of 1,6-diynes has been utilized to synthesize two different types of 1,3-diarylpropane derivatives. researchgate.net Transition metals like palladium are crucial in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds in the synthesis of complex molecules. mdpi.com
Table 2: Catalytic Methods in the Synthesis of Diol Analogues
| Catalytic Method | Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Organocatalysis | BINOL derivatives | Allylboration of ketones | Tertiary homoallylic alcohols | nih.gov |
| Metal Catalysis | Iridium/(R)-SEGPHOS | Carbonyl allylation | 3-Hydroxy-1,5-hexadienes | nih.gov |
| Metal Catalysis | Cobalt complexes | Cycloaddition of 1,6-diynes | 1,3-Diarylpropanes | researchgate.net |
| Metal Catalysis | Palladium complexes | Suzuki-Miyaura cross-coupling | Biaryls | mdpi.com |
Role of Lewis Acids/Bases in Reaction Pathways
Lewis acids and bases are critical in many synthetic transformations by activating substrates and influencing reaction pathways. Lewis acids, being electron acceptors, can coordinate to carbonyl groups, increasing their electrophilicity and facilitating nucleophilic attack. nih.gov For example, the addition of α-alkoxypropargylstannanes to aldehydes in the presence of BuSnCl₃, a Lewis acid, leads to the highly diastereoselective synthesis of propargylic 1,2-anti-diol derivatives. nih.gov
In the context of lipase-catalyzed resolutions, the addition of a base like sodium carbonate can enhance the reaction rate by increasing the nucleophilicity of the alcohol. nih.gov This demonstrates the role of Lewis bases in promoting certain enzymatic transformations. The interaction between Lewis acids and nitrogen-containing fluorescent materials can also lead to red-shifted absorption and emission, indicating a strong interaction that can be harnessed in materials science. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Diphenylmethyl Propane 1,3 Diol
Transformations Involving the Hydroxyl Groups
The two primary hydroxyl groups of 2-(diphenylmethyl)propane-1,3-diol are the primary sites of its chemical reactivity. Their ability to undergo regioselective functionalization, protection, and oxidation/reduction reactions is a key aspect of the molecule's synthetic utility.
Regioselective Functionalization (e.g., Etherification, Esterification)
The selective functionalization of one hydroxyl group in the presence of the other in 1,3-diols is a common challenge in organic synthesis. For 2-substituted 1,3-diols, the substituent at the C2 position can influence the regioselectivity of these reactions.
Etherification: The regioselective mono-etherification of diols can be achieved using various catalytic systems. For instance, tin(II) halide-catalyzed reactions of diazo compounds with diols have been shown to yield mono-ethers. In the case of methyl 4,6-O-benzylidene-α-D-mannopyranoside, reaction with diazodiphenylmethane, a reagent structurally similar to the diphenylmethyl group, predominantly gives the 3-O-ether. scispace.com This suggests that the steric bulk of the incoming diphenylmethyl group can influence the site of etherification.
Table 1: Examples of Regioselective Functionalization of Diols
| Diol System | Reagents | Product(s) | Key Finding |
|---|---|---|---|
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Diazodiphenylmethane, SnCl₂ or SnBr₂ | Predominantly 3-O-ether | The bulky diphenylmethyl group influences the site of etherification. scispace.com |
| Vicinal diols in D-glucose, D-mannose, and D-galactose derivatives | Benzoic acid, DIAD, PPh₃ | Monobenzoates with retention of stereochemistry | Regioselectivity is dependent on the stereochemistry of the starting material. nih.gov |
Selective Protection/Deprotection Strategies
The selective protection of one hydroxyl group in a diol is a crucial step in many multi-step syntheses. For 1,3-diols, cyclic acetals are commonly used protecting groups. chem-station.comorganic-chemistry.org
The formation of cyclic acetals, such as benzylidene acetals, is a well-established method for protecting 1,3-diols. chem-station.comresearchgate.net These acetals are generally stable under basic and reductive conditions but can be removed with acid. chem-station.com The regioselective formation of these protecting groups can often be controlled by thermodynamic or kinetic factors. scispace.com For instance, p-methoxybenzylidene acetals preferentially protect 1,2-cis-diols and 1,3-diols that contain at least one primary hydroxyl group. researchgate.net
In the context of 2-substituted 1,3-diols, the substituent can influence the stability and reactivity of the protected diol. For example, the synthesis of 2-substituted syn-1,3-diols has been achieved via an iterative asymmetric hydration strategy, where a benzylidene-protected intermediate is formed. sigmaaldrich.com The deprotection of these groups is typically achieved through acidic hydrolysis. organic-chemistry.org
Oxidative and Reductive Transformations
The hydroxyl groups of this compound can undergo both oxidation and reduction. The oxidation of 1,3-diols can be challenging due to the potential for overoxidation or oxidative cleavage. stanford.edu
Oxidation: The selective oxidation of 1,3-diols to the corresponding hydroxy ketones or aldehydes is a valuable transformation. For example, the oxidation of propane-1,3-diol with potassium permanganate (B83412) has been studied, with the product being identified as 3-hydroxy-propanal. ajchem-a.comajchem-a.com The oxidation of 2-amino-1,3-propanediol (B45262) derivatives has been shown to be highly dependent on the substituents on the nitrogen atom, leading to various cyclic or acylated products. researchgate.net While not directly involving the diphenylmethyl group, these studies indicate that substituents near the diol can direct the course of oxidation. The chemoselective tandem oxidation of 2-B(pin)-substituted allylic alcohols has been used to synthesize 2-keto-anti-1,3-diols. nih.gov
Reduction: The hydroxyl groups themselves are not typically reduced further. However, transformations of the diol can lead to products that undergo reduction. For instance, after converting a diol to an acetal, other functional groups in the molecule can be reduced.
Reactions at the C2 Position Bearing the Diphenylmethyl Group
The C2 position of this compound is a tertiary carbon atom bearing a bulky diphenylmethyl group. This structural feature significantly impacts the reactivity at this center.
Influence of Steric and Electronic Effects of the Diphenylmethyl Group on Reactivity
The diphenylmethyl group is sterically demanding and electron-donating. These properties play a crucial role in the reactivity of the molecule.
Steric Effects: The bulkiness of the diphenylmethyl group can hinder the approach of reagents to the C2 position and the adjacent hydroxyl groups. numberanalytics.com This steric hindrance can influence the regioselectivity of reactions, as seen in the functionalization of the hydroxyl groups. scispace.comnih.gov In electrophilic aromatic substitution reactions, bulky substituents can decrease the reaction rate by impeding the approach of the electrophile. numberanalytics.com
Electronic Effects: The phenyl rings of the diphenylmethyl group can donate electron density through resonance, which can stabilize nearby positive charges. This electronic effect is crucial in the formation of reactive intermediates. mdpi.com The electronic properties of substituents can significantly impact the reactivity and selectivity of reactions by modifying the electron density of the reacting molecules. mdpi.com
Formation of Reactive Intermediates (e.g., Carbocations, Radicals)
The C2 position is prone to forming reactive intermediates, particularly carbocations, due to the stabilizing effect of the adjacent phenyl groups.
Carbocations: The formation of a tertiary carbocation at the C2 position would be highly favored due to the resonance stabilization provided by the two phenyl rings. Such carbocation intermediates are implicated in various reactions, including rearrangement and substitution reactions. The formation of a 1,3-dioxolan-2-yl cation intermediate has been observed during the oxidation of alkenes with hypervalent iodine, demonstrating the potential for cyclic cation formation in related systems. nih.gov
Radicals: Radical intermediates can also be formed at the C2 position. Radical-mediated pathways are proposed in the homogeneous oxidation of propanediols, initiated by the insertion of O₂ into C-H bonds. researchgate.net The propagation of these reactions involves β-scission, leading to the formation of hydroxyl and hydroxyalkyl radicals. researchgate.net Thiyl radicals are also versatile reactive intermediates that can be used in cyclization reactions. mdpi.com
Nucleophilic Substitution and Elimination Pathways
The hydroxyl groups of this compound are poor leaving groups. Therefore, for nucleophilic substitution (S_N) or elimination (E) reactions to occur, they must first be converted into better leaving groups, such as tosylates, mesylates, or halides. This is typically achieved by reacting the diol with reagents like tosyl chloride (TsCl) in pyridine (B92270) or with strong acids like HBr.
Once activated, the resulting di-substituted substrate can undergo substitution or elimination, depending on the reaction conditions.
Nucleophilic Substitution (S_N2 vs. S_N1):
S_N2 Pathway: The primary carbons (C1 and C3) would theoretically be susceptible to S_N2 attack by a strong nucleophile. However, the presence of the extremely bulky diphenylmethyl group at the C2 position introduces significant steric hindrance. This bulk would severely impede the backside attack required for an S_N2 mechanism, making this pathway kinetically unfavorable.
S_N1 Pathway: An S_N1 mechanism is unlikely as it would require the formation of an unstable primary carbocation at either C1 or C3.
Therefore, direct nucleophilic substitution on the carbon backbone is expected to be very slow under typical conditions.
Elimination (E2 vs. E1):
E2 Pathway: This pathway requires a strong, sterically hindered base to abstract a proton from the C2 carbon while the leaving group on C1 or C3 departs simultaneously. The reaction would be a bimolecular elimination. dalalinstitute.com The significant steric hindrance from the diphenylmethyl group would influence the regioselectivity of the double bond formation. According to Zaitsev's rule, elimination generally favors the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com However, the steric congestion around the C2 proton may lead to a preference for the Hofmann product, the less substituted alkene, if a very bulky base is used.
E1 Pathway: An E1 reaction is improbable due to the difficulty in forming the requisite primary carbocation. youtube.com
Competition between substitution and elimination is a key factor in the reactions of alkyl halides and their derivatives. bits-pilani.ac.inmsu.edu For a di-tosylated derivative of this compound, elimination would likely be favored over substitution, especially at higher temperatures and with strong, non-nucleophilic bases. bits-pilani.ac.in
Table 1: Predicted Reactivity of Activated this compound This table is based on established chemical principles, not direct experimental data for this specific compound.
| Reaction Type | Reagent/Conditions | Predicted Major Pathway | Rationale |
|---|---|---|---|
| Nucleophilic Substitution | Strong Nucleophile (e.g., CN⁻) | S_N2 (very slow) | Primary substrate, but extreme steric hindrance from the C2-diphenylmethyl group disfavors backside attack. |
| Elimination | Strong, non-bulky base (e.g., EtO⁻) | E2 | Strong base favors bimolecular elimination. Product may follow Zaitsev's rule. |
| Elimination | Strong, bulky base (e.g., t-BuOK) | E2 | Bulky base enhances elimination over substitution and may favor the less-substituted Hofmann product due to steric hindrance. |
| Solvolysis | Weak nucleophile/base (e.g., H₂O, EtOH, heat) | No reaction or very slow E1/S_N1 | Formation of a primary carbocation is highly unfavorable. |
Cyclization Reactions and Formation of Derived Heterocycles
1,3-Diols are common precursors for the synthesis of four-membered oxygen-containing heterocycles known as oxetanes. The acid-catalyzed cyclization of this compound would be expected to yield 2-methyl-2-(diphenylmethyl)oxetane .
The mechanism for this intramolecular dehydration proceeds via several steps youtube.com:
Protonation: An acid catalyst protonates one of the primary hydroxyl groups, converting it into a good leaving group (an oxonium ion, -OH₂⁺).
Intramolecular Nucleophilic Attack: The second hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the oxonium ion (C1 or C3) in an intramolecular S_N2 reaction.
Deprotonation: The resulting protonated oxetane (B1205548) is deprotonated by a conjugate base (e.g., water) to yield the final oxetane product and regenerate the acid catalyst. youtube.com
The bulky diphenylmethyl group at the C2 position would be expected to influence the rate of cyclization. While it does not directly participate in the reaction, its steric presence could affect the conformational preferences of the molecule, potentially hindering or facilitating the ideal geometry for the ring-closing step. Other methods, such as iodine-mediated cyclization, are also employed for synthesizing heterocycles from unsaturated systems and could be adapted for diol derivatives. nih.gov
Kinetic and Mechanistic Studies of 1,3-Diol Reactions
For E2 Elimination: The reaction occurs in a single, concerted step. This step, involving the simultaneous abstraction of a proton by the base and departure of the leaving group, is the rate-determining step. The rate law would be second order: Rate = k[Substrate][Base]. dalalinstitute.comyoutube.com
For Acid-Catalyzed Cyclization (Intramolecular S_N2): The mechanism involves protonation, ring closure, and deprotonation. The ring-closing step, which is the intramolecular S_N2 attack, is typically the slowest and therefore the rate-determining step. youtube.com The formation of the strained four-membered ring and the breaking of the C-O bond contribute to its higher activation energy.
For S_N1/E1 Reactions: If these pathways were to occur (which is unlikely), the formation of the primary carbocation by the departure of the leaving group would be the unimolecular rate-determining step. wikipedia.org The rate law would be first order: Rate = k[Substrate]. youtube.comwikipedia.org
The transition state is the highest-energy point along the reaction coordinate. Its structure and energy determine the reaction rate.
E2 Transition State: In an E2 reaction, the transition state involves the partial formation of the C=C double bond and partial breaking of the C-H and C-Leaving Group bonds. The substituents are ideally in an anti-periplanar arrangement. For the tosylate of this compound, the bulky diphenylmethyl group would create significant steric strain in the transition state. This steric repulsion would raise the activation energy, making the reaction slower compared to the elimination of a less hindered substrate like 1,3-propanediol (B51772) ditosylate.
Cyclization Transition State: The transition state for the intramolecular S_N2 ring closure involves the attacking oxygen, the carbon being attacked, and the leaving group in a trigonal bipyramidal-like geometry. The diphenylmethyl group, while not directly bonded to the reacting centers, would restrict the rotational freedom of the carbon chain. This could make it more difficult for the molecule to adopt the low-energy conformation required for an efficient ring-closing transition state, thereby increasing the activation energy and slowing the reaction rate. Computational studies on analogous systems show that steric hindrance significantly impacts the energy of transition states in cyclization reactions. osti.gov
Table 2: Summary of Mechanistic Predictions
| Reaction | Probable Mechanism | Likely Rate-Determining Step | Key Factors in Transition State |
|---|---|---|---|
| Elimination (strong base) | E2 | Concerted C-H and C-LG bond breaking | Steric hindrance from diphenylmethyl group; anti-periplanar geometry |
| Acid-Catalyzed Cyclization | Intramolecular S_N2 | Ring closure (nucleophilic attack) | Ring strain; conformational restrictions due to diphenylmethyl group |
| Nucleophilic Substitution | S_N2 (disfavored) | Bimolecular displacement | Severe steric hindrance at the transition state from the diphenylmethyl group |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Diphenylmethyl Propane 1,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and 2-(diphenylmethyl)propane-1,3-diol is no exception. By analyzing the magnetic properties of its atomic nuclei, detailed information about its carbon-hydrogen framework can be obtained.
1H and 13C NMR for Structural Assignment and Purity Assessment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of this compound and assessing its purity.
In the ¹H NMR spectrum, the diphenylmethyl proton (-CH(Ph)₂) typically appears as a doublet, with its chemical shift influenced by the solvent. For instance, in deuterated chloroform (B151607) (CDCl₃), this signal can be observed around δ 4.2 ppm. The protons of the methylene (B1212753) groups (-CH₂OH) and the central methine proton (-CH-) of the propane (B168953) backbone also give rise to characteristic signals. The hydroxyl (-OH) protons are often observed as broad singlets, and their chemical shift can vary with concentration and temperature.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the diphenylmethyl group (-C(Ph)₂) is typically found in the aromatic region of the spectrum, along with the signals for the phenyl ring carbons. The carbons of the propane-1,3-diol moiety will appear in the aliphatic region. The purity of the compound can be assessed by the absence of signals corresponding to impurities.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH(Ph)₂ | ~4.2 (d) | ~55 |
| -CH₂OH | ~3.6-3.8 (m) | ~65 |
| -CH- (propane) | ~2.5 (m) | ~45 |
| Phenyl-H | ~7.2-7.4 (m) | - |
| Phenyl-C | - | ~126-142 |
| -OH | Variable (br s) | - |
| (Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, m = multiplet, br s = broad singlet) |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry.
Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity of atoms within the this compound molecule and can provide insights into its stereochemistry.
COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between protons that are coupled to each other. For this compound, this would show correlations between the diphenylmethyl proton and the central methine proton of the propane backbone, as well as between the methine proton and the methylene protons of the diol.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
Variable Temperature NMR and Solvent Effects.
Variable temperature (VT) NMR studies can provide information on dynamic processes, such as conformational changes or restricted rotation within the molecule. For this compound, VT-NMR could be used to study the rotation around the C-C bonds, which might be hindered due to the bulky diphenylmethyl group.
The choice of solvent can also significantly impact the NMR spectrum. Polar solvents can influence the chemical shifts of the hydroxyl protons through hydrogen bonding. Comparing spectra in different deuterated solvents can aid in the assignment of labile protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.
Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information.
High-Resolution Mass Spectrometry (HRMS).
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₆H₁₈O₂. The expected exact mass can be calculated and compared with the experimentally determined value to confirm the identity of the compound.
The fragmentation pattern observed in the mass spectrum can also be informative. Common fragmentation pathways for this molecule might include the loss of water (H₂O) from the diol functionality or cleavage of the bond between the diphenylmethyl group and the propane backbone, leading to the formation of a stable diphenylmethyl cation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of the aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ range.
Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the phenyl rings would be expected to show strong signals in the Raman spectrum.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. springernature.comnumberanalytics.comfiveable.me This powerful analytical technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov For chiral molecules like this compound, which possesses a stereocenter at the carbon atom bearing the diphenylmethyl group, X-ray crystallography is the most reliable method for the determination of its absolute configuration. researchgate.netpurechemistry.orgnih.gov
The process requires the successful growth of a high-quality single crystal, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. nih.govnih.gov In cases involving enantiomerically pure samples, specialized methods that utilize the anomalous dispersion effect can definitively establish the absolute stereochemistry, often expressed via the Flack parameter. researchgate.net
While X-ray crystallography would provide the ultimate structural proof of this compound, a review of publicly accessible scientific literature and crystallographic databases did not yield specific experimental data for this compound. Should such data become available, it would be presented in a standardized format, as illustrated in the example table below, which outlines the typical parameters reported in a crystallographic study.
Table 1: Illustrative Example of Crystal Data and Structure Refinement Parameters. This table is a template representing typical data obtained from an X-ray crystallographic analysis and does not represent experimental data for this compound.
| Parameter | Value (Example) |
| Empirical formula | C₁₅H₁₆O₂ |
| Formula weight | 228.29 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.891(2) |
| c (Å) | 21.456(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 1265.4(8) |
| Z (molecules per unit cell) | 4 |
| Calculated density (g/cm³) | 1.198 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| Flack parameter | 0.0(2) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. fiveable.meuzh.ch When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. hnue.edu.vn The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. uzh.ch
In this compound, the primary chromophores are the two phenyl rings of the diphenylmethyl group. Aromatic compounds like benzene (B151609) exhibit characteristic absorptions in the UV region due to π → π* transitions, where an electron is excited from a bonding (π) to an anti-bonding (π*) molecular orbital. uzh.chhnue.edu.vnup.ac.za Benzene itself typically displays three absorption bands: two intense primary bands below 210 nm and a less intense, structured secondary band around 256 nm. up.ac.zaquimicaorganica.org
Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands. hnue.edu.vn For this compound, the two phenyl rings are not directly conjugated with each other, so their UV-Vis spectrum would be expected to resemble that of a substituted benzene, such as toluene. The primary absorption bands would likely be observed, indicating the presence of the aromatic system.
A thorough search of scientific literature did not reveal specific experimental UV-Vis absorption data (such as λmax and molar absorptivity, ε) for this compound. For context, the table below provides the characteristic UV absorption bands for the parent chromophore, benzene.
Table 2: Typical UV Absorption Bands for Benzene in a Non-polar Solvent. This table provides reference data for the benzene chromophore and does not represent experimental data for this compound.
| Band | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Primary (E2) | ~204 | ~7,400 | π → π |
| Secondary (B) | ~256 | ~230 | π → π (Forbidden) |
Computational Chemistry and Theoretical Studies of 2 Diphenylmethyl Propane 1,3 Diol
Density Functional Theory (DFT) Calculations
No published studies utilizing Density Functional Theory (DFT) to analyze 2-(Diphenylmethyl)propane-1,3-diol were found. Such calculations would be instrumental in understanding its fundamental electronic and structural properties.
Geometry Optimization and Conformational Analysis
A full geometry optimization and conformational analysis of this compound has not been reported. This type of study would involve calculating the molecule's lowest energy structure, identifying stable conformers, and determining the rotational energy barriers between them, which are dictated by the flexible propane-1,3-diol backbone and the bulky diphenylmethyl group.
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Charge Distribution)
There is no available data on the electronic structure of this compound from DFT calculations. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability. Furthermore, mapping the electrostatic potential and calculating atomic charges would reveal the distribution of electron density across the molecule.
Vibrational Frequency Analysis
A theoretical vibrational frequency analysis for this compound is not present in the literature. These calculations are used to predict infrared (IR) and Raman spectra. By comparing theoretical spectra with experimental data, one can confirm the optimized structure and assign specific vibrational modes to functional groups within the molecule.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
No quantum chemical investigations into the reaction mechanisms involving this compound could be identified. Such studies are vital for mapping the energy profiles of chemical reactions, identifying intermediate structures, and calculating the activation energies of transition states, thereby elucidating how the molecule participates in chemical transformations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no published reports on the theoretical prediction of spectroscopic parameters for this compound. Computational methods, particularly DFT, are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted values with experimental spectra aids in the definitive structural assignment of complex molecules.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Dedicated molecular dynamics (MD) simulations for this compound have not been published. MD simulations would provide a dynamic picture of the molecule's conformational flexibility over time and could be used to study its interactions with solvents or other molecules, offering insights into its behavior in various chemical environments.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, also known as 2,2-diphenyl-1,3-propanediol (22D13P), NBO analysis offers insights into the molecule's stability and the electronic interactions between its constituent atoms and functional groups. researchgate.net
The core of NBO analysis involves the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between an electron donor (a filled orbital, such as a bond or a lone pair) and an electron acceptor (an empty or anti-bonding orbital). These interactions represent the delocalization of electron density from the donor to the acceptor orbital, which stabilizes the molecule.
In the case of this compound, significant stabilization energies arise from various intramolecular interactions. The NBO analysis reveals key charge transfer events that contribute to the molecule's electronic structure. For instance, there are notable interactions involving the lone pairs of the oxygen atoms in the hydroxyl groups and the anti-bonding orbitals of adjacent carbon-carbon and carbon-hydrogen bonds. Similarly, the π-orbitals of the phenyl rings participate in hyperconjugative interactions with the sigma framework of the propanediol (B1597323) backbone.
Detailed findings from these computational studies, including specific donor-acceptor interactions and their corresponding stabilization energies, are typically presented in tabular format to provide a clear and quantitative picture of the intramolecular forces at play.
Interactive Data Table: Second-Order Perturbation Theory Analysis of NBO Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| O-H σ Bond | C-C σ* Antibond | Data not available in search results | Data not available in search results | Data not available in search results |
| C-C σ Bond | C-H σ* Antibond | Data not available in search results | Data not available in search results | Data not available in search results |
| Phenyl π Bond | C-C σ* Antibond | Data not available in search results | Data not available in search results | Data not available in search results |
| Oxygen Lone Pair | O-H σ* Antibond | Data not available in search results | Data not available in search results | Data not available in search results |
The stabilization energy and charge distributions calculated through NBO analysis provide a robust theoretical foundation for understanding the chemical behavior and properties of this compound. researchgate.net These computational insights are valuable for correlating the molecule's structure with its observed spectroscopic and potential biological activities.
Applications and Advanced Research Directions for 2 Diphenylmethyl Propane 1,3 Diol
Role as Chiral Building Blocks and Synthons in Organic Synthesis
Optically pure 1,3-diols, such as 2-(Diphenylmethyl)propane-1,3-diol, are highly valued in the pharmaceutical industry as versatile building blocks. nih.gov Their stereochemistry makes them crucial intermediates in the synthesis of various pharmaceutical compounds. nih.gov The synthesis of enantiomerically pure compounds often relies on "man-made" chiral inducers, and C2-symmetric diols are significant in this regard for diastereoselective reactions. researchgate.net
Precursors for Complex Chemical Structures
This compound and its derivatives serve as foundational molecules for creating more intricate chemical structures. For instance, 2-(Dibenzylamino)propane-1,3-diol, a related compound, is a key building block in organic chemistry for synthesizing more complex molecules. It is employed as a reagent in various organic reactions, including oxidation and substitution. The development of methods for the one-pot construction of enantiomerically enriched 1,3-diols from readily available chemicals highlights their importance in creating complex, drug-relevant molecules. nih.gov
Synthesis of Biologically Relevant Analogues
The structural motif of 1,3-diols is present in a wide array of natural products and pharmaceuticals. nih.gov Consequently, this compound and similar structures are instrumental in synthesizing biologically active analogues. For example, 2-amino-1,3-propanediol (B45262) compounds are utilized as pharmaceuticals, particularly as immunosuppressants. google.com The synthesis of fingolimod (B1672674) hydrochloride, a derivative of 2-amino-1,3-propanediol, underscores the relevance of this class of compounds in medicine. google.com Furthermore, chemo-enzymatic methods are employed to produce optically active building blocks like 2-methyl-2-nitrobut-3-en-1-ol, which are precursors for various non-natural amino acids and amino alcohols, demonstrating the versatility of diol-based synthons. mdpi.com
Advanced Materials Science
The applications of diols extend into the realm of materials science, where they are used as monomers for various polymers.
Monomer in Polymer Chemistry (e.g., polyester (B1180765), polyurethane, polycarbonates)
1,3-Propanediol (B51772) and its derivatives are important monomers for producing bio-based polyesters, which are used in coatings and curing polymers. researchgate.net Polyols derived from these polyester resins are also precursors for polyurethanes and polycarbonates. researchgate.net Specifically, 2-methyl-1,3-propanediol (B1210203) (MPDiol) has been investigated as a monomer for high solids polyesters, offering advantages such as reduced crystallinity upon polymerization. mst.edu The unique structure of MPDiol enhances the properties of unsaturated polyester resins, saturated polyesters for coatings, polyurethanes, and polycarbonates. gantrade.com Research has also been conducted on the synthesis of polyurethanes based on 2,2-dinitropropane-1,3-diol (B1619563) and 2,2-bis(azidomethyl)propane-1,3-diol as potential energetic binders. researchgate.net
Interactive Data Table: Polymer Applications of Propanediol (B1597323) Derivatives
| Diol Derivative | Polymer Type | Key Findings/Applications |
| 1,3-Propanediol | Polyesters, Polyurethanes, Polycarbonates | A valuable bio-based alternative to petrochemical diols for resins. researchgate.net |
| 2-Methyl-1,3-propanediol (MPDiol) | Polyesters, Polyurethanes, Polycarbonates | Improves flexibility in polyester coatings and has good compatibility in urethane (B1682113) adhesive formulations. mst.edugantrade.com |
| 2,2-Dinitropropane-1,3-diol | Polyurethanes | Investigated for use as energetic binders. researchgate.net |
| 2,2-Bis(azidomethyl)propane-1,3-diol | Polyurethanes | Investigated for use as energetic binders. researchgate.net |
Development of Functional Materials and Resins
The incorporation of specialized diols into polymer backbones allows for the development of functional materials and resins with tailored properties. For example, 2-methyl-1,3-propanediol is used to enhance unsaturated polyester resins for composites and gelcoats, providing an excellent balance of tensile strength, elongation, and flexibility. gantrade.com Its use in gelcoats leads to high strength, excellent blister resistance, and weatherability. gantrade.com Furthermore, modified polyethylene (B3416737) terephthalate (B1205515) (PET) can be produced using MPDiol as a crystallization modifier, which helps control the thermal and crystallization properties of the final polyester product. gantrade.com
Catalyst and Ligand Design
Optically pure diols are frequently used as chiral auxiliaries and ligands in many asymmetric transformations. nih.gov The design of polypodal ligands, which can form stable complexes with transition metals, has utilized compounds like α,α,α-tris(hydroxymethyl)ethane. nih.gov The synthesis of new chiral thiazoline-containing ligands further illustrates the importance of chiral building blocks in catalysis. diva-portal.org The ability to create such ligands is crucial for developing catalysts that can achieve high stereoselectivity in chemical reactions. nih.gov
Chiral Ligands for Asymmetric Catalysis
The quest for efficient and highly selective methods to produce single-enantiomer chemical compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral ligands, which coordinate to a metal center or act as organocatalysts, are pivotal in transferring stereochemical information to a substrate. Diols with C2 symmetry or related structural motifs are a well-established class of chiral ligands and organocatalysts. nih.gov
Although specific applications of this compound as a chiral ligand are not widely reported, its molecular architecture is highly suggestive of its potential in this domain. The compound possesses two hydroxyl groups capable of coordinating with metal centers or activating reagents through hydrogen bonding. The large, sterically demanding diphenylmethyl group at the C2 position creates a well-defined and rigid chiral environment once the diol is resolved into its individual enantiomers.
This structure is analogous to widely used chiral diol catalysts like derivatives of BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). nih.gov These catalysts effectively control the facial selectivity of reactions such as allylborations, reductions, and Diels-Alder reactions. The mechanism often involves the formation of a transient boronate ester between the diol catalyst and a boron-based reagent. The bulky groups on the diol scaffold then direct the approach of the substrate, favoring one stereochemical outcome. nih.gov
It can be postulated that enantiomerically pure this compound could serve as an effective organocatalyst for reactions like the asymmetric allylboration of ketones. The diphenylmethyl group would create a unique chiral pocket, potentially offering different or improved selectivity compared to existing ligands for certain substrates. The synthesis and evaluation of such a ligand represent a clear avenue for future research. acs.org
Components in Novel Solvent Systems (e.g., Deep Eutectic Solvents)
Deep Eutectic Solvents (DESs) have emerged as a promising class of "green solvents," offering advantages such as low volatility, high thermal stability, and tunable properties. researchgate.netnih.gov A DES is typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD). Common HBDs include amides, carboxylic acids, and alcohols, including diols. researchgate.net
There is no specific documentation of this compound being used in a DES formulation. However, its structure, containing two hydroxyl groups, makes it a viable candidate for the role of an HBD. The formation of a DES is predicated on the establishment of strong hydrogen bonding interactions between the HBA and HBD, which disrupts the crystal lattice of the individual components and leads to a significant melting point depression. elsevierpure.com
The incorporation of this compound as an HBD would be expected to yield a DES with distinctive properties. The two terminal hydroxyl groups can participate in the hydrogen-bonding network, while the large, nonpolar diphenylmethyl group would create unique, sterically hindered, and relatively hydrophobic domains within the solvent.
This could be advantageous for applications where the solubilization of nonpolar or poorly water-soluble compounds is desired. For example, such a DES could be explored for the extraction of natural products, as a medium for biotransformations, or in specialized electrochemical applications. The bulky nature of the diol would likely result in a more viscous solvent, a factor that would need to be considered and characterized for any potential application. acs.orgresearchgate.net
Future Research Challenges and Opportunities
The exploration of this compound presents several challenges and corresponding research opportunities that could unlock its scientific and commercial potential.
Synthesis and Optical Resolution: The primary challenge is the development of an efficient and scalable synthesis for enantiomerically pure (R)- and (S)-2-(Diphenylmethyl)propane-1,3-diol. While methods for creating chiral 1,3-diols exist, they would need to be adapted for this specific structure. acs.org Success in this area is the gateway to all its applications in asymmetric synthesis. The opportunity lies in creating a new, potentially valuable chiral building block.
Catalytic Performance Evaluation: Once resolved, a significant opportunity exists to screen the diol as a ligand or organocatalyst in a wide array of asymmetric transformations. nih.gov Its performance could be benchmarked against established ligands like BINOL and TADDOL derivatives. The challenge is the extensive screening required to find a reaction where its unique steric and electronic properties provide a distinct advantage, such as improved enantioselectivity or reactivity for a challenging substrate. researchgate.net
Formulation and Characterization of Deep Eutectic Solvents: A clear opportunity lies in the systematic investigation of DESs formed from this compound with various HBAs. The resulting solvents would require thorough characterization of their physicochemical properties, including melting point, viscosity, polarity, and thermal stability. The challenge is the unpredictability of DES formation and the properties that will result from a given HBA-HBD combination. researchgate.net
Niche Applications: The unique hydrophobic domains that would be present in a DES made with this diol could be exploited in niche applications. Research could focus on its use in biphasic catalysis, as a medium for polymerizing nonpolar monomers, or for the selective extraction of bulky, lipophilic molecules. The challenge is identifying a specific industrial or laboratory process where the unique (and likely costly) properties of such a solvent would justify its use over more conventional systems.
Q & A
Q. Table 2: Example Solubility Data Reconciliation
| Study | Solvent | Temperature | Solubility (mg/mL) | Adjusted Value (mg/mL)* |
|---|---|---|---|---|
| A | Ethanol | 25°C | 12.3 | 14.1 (±0.5) |
| B | Ethanol | 30°C | 15.8 | 15.2 (±0.3) |
| *Adjusted for solvent purity (≥99.9%) and humidity control. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
